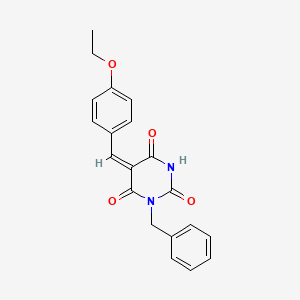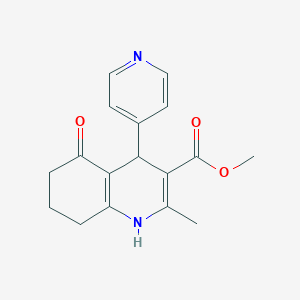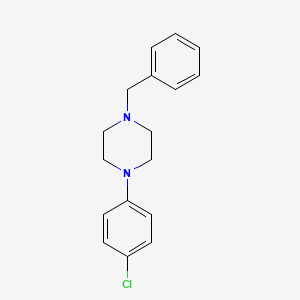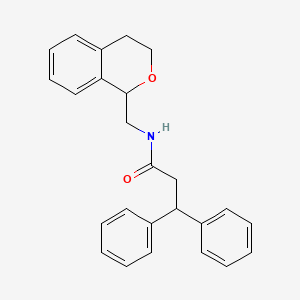
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EBP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. EBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to interact with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, leading to DNA damage and cell death. This compound has also been shown to interact with various receptors, including the GABA-A receptor and the dopamine D2 receptor, leading to changes in neurotransmitter activity and neuronal signaling.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. This compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, leading to a reduction in oxidative stress and inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its relatively simple synthesis method, its ability to interact with various cellular targets, and its potential applications in various scientific research fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including its potential applications in drug discovery, its mechanisms of action, and its pharmacokinetics and pharmacodynamics. This compound has been found to exhibit various biological activities, making it a promising candidate for drug discovery. Further research is needed to elucidate the mechanisms of action of this compound and its interactions with various cellular targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential toxicity and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-ethoxybenzaldehyde and benzylmalononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with triethylorthoformate to form the pyrimidine ring. The final step involves the addition of benzylamine to the pyrimidine ring to form this compound.
Aplicaciones Científicas De Investigación
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been found to exhibit antibacterial and antiviral activity by inhibiting the growth of various pathogens.
Propiedades
IUPAC Name |
(5E)-1-benzyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-16-10-8-14(9-11-16)12-17-18(23)21-20(25)22(19(17)24)13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,21,23,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIYWQUCFGXFEA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5001440.png)
![{5-[4-(cyanomethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5001444.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5001452.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5001456.png)
![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)
![ethyl 4-[(4-chlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5001475.png)
![2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5001489.png)
![3-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyridine bis(trifluoroacetate)](/img/structure/B5001494.png)
![1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5001497.png)

![3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5001529.png)


![2-(2-fluorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5001552.png)